6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline
Description
6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a chlorophenyl group and a dioxino ring fused to an isoquinoline core
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline |
InChI |
InChI=1S/C17H16ClNO2/c18-13-3-1-11(2-4-13)17-14-10-16-15(20-7-8-21-16)9-12(14)5-6-19-17/h1-4,9-10,17,19H,5-8H2 |
InChI Key |
VJKFUDOPNYBESG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCCO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to yield the desired isoquinoline derivatives . Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to produce quinoline derivatives . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular pathways involved in microbial virulence, making it a potential anti-virulence agent .
Comparison with Similar Compounds
6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline can be compared to other isoquinoline derivatives, such as:
Isoquinoline: Another related compound that serves as a precursor for the synthesis of various alkaloids and pharmaceuticals.
The uniqueness of 6-(4-Chlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
